Indium Tin Oxide

Catalog No.
S3317482
CAS No.
50926-11-9
M.F
InOSn
M. Wt
249.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indium Tin Oxide

CAS Number

50926-11-9

Product Name

Indium Tin Oxide

Molecular Formula

InOSn

Molecular Weight

249.53 g/mol

InChI

InChI=1S/In.O.Sn

InChI Key

AMGQUBHHOARCQH-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water

Canonical SMILES

O.[In].[Sn]

indium tin oxide is an optically transparent

Indium Tin Oxide (ITO), typically formulated as a solid solution of 90 wt% In2O3 and 10 wt% SnO2, is the premier transparent conducting oxide (TCO) in commercial optoelectronics and thin-film device manufacturing. It is procured primarily for its exceptional balance of low electrical resistivity (on the order of 10^-4 Ω·cm) and high optical transmittance (>85%) in the visible spectrum. Unlike emerging nanomaterial alternatives, ITO offers a mature, highly reproducible sputtering deposition profile, making it the benchmark anode material for flat-panel displays, organic light-emitting diodes (OLEDs), and thin-film photovoltaics. For technical buyers and material scientists, ITO represents the lowest-risk, highest-reliability choice when precise work function alignment, environmental stability, and minimal surface roughness are non-negotiable baseline requirements [1].

Procurement attempts to substitute ITO with lower-cost alternatives like Aluminum-doped Zinc Oxide (AZO), Fluorine-doped Tin Oxide (FTO), or conductive polymers (e.g., PEDOT:PSS) frequently fail due to critical trade-offs in device integration and longevity. While FTO offers excellent thermal stability, its naturally high surface roughness and lower work function severely compromise its use in ultra-thin organic electronics, leading to electrical shorting and poor hole injection. AZO, though cost-effective, suffers from rapid degradation in damp-heat conditions due to moisture ingress at grain boundaries, causing unacceptable spikes in sheet resistance. Conductive polymers lack the chemical and thermal robustness required for subsequent high-vacuum or high-temperature deposition steps. Consequently, substituting ITO often results in lower device efficiency, reduced operational lifespans, and higher overall manufacturing defect rates[1].

Work Function Alignment for Hole Injection in Organic Electronics

In organic electronics, the anode's work function must closely match the highest occupied molecular orbital (HOMO) of the hole transport layer. ITO provides a naturally high work function of ~4.7 eV, which can be further tuned up to 5.2 eV via oxygen plasma or UV-ozone treatment. In contrast, FTO possesses a significantly lower work function of ~4.4 eV, which cannot be sufficiently raised via standard surface treatments. This 0.3 to 0.8 eV discrepancy creates a substantial energy barrier at the FTO/organic interface, drastically increasing the turn-on voltage and reducing the power efficiency of OLEDs and organic photovoltaics [1].

Evidence DimensionEffective Work Function (Plasma Treated)
Target Compound DataITO: 4.7 eV to 5.2 eV
Comparator Or BaselineFTO: ~4.4 eV (Resistant to oxidative tuning)
Quantified DifferenceITO provides a 0.3 to 0.8 eV higher work function, minimizing the hole injection barrier.
ConditionsUltraviolet photoelectron spectroscopy (UPS) following standard oxygen plasma/UV-ozone surface activation.

Procuring ITO over FTO is mandatory for OLED and OPV manufacturers to ensure efficient hole injection and low device turn-on voltages.

Surface Roughness and Thin-Film Shorting Prevention

The surface morphology of the transparent electrode is critical when depositing ultra-thin (<100 nm) active layers. Commercial sputtered ITO on glass can achieve an exceptionally smooth surface with an RMS roughness of less than 2 nm. Conversely, FTO is typically grown via chemical vapor deposition (CVD), resulting in a pyramidal grain structure with an RMS roughness of 10 to 20 nm. This high roughness in FTO frequently causes local electric field enhancements and catastrophic electrical shorting across thin active layers, rendering it unusable for high-resolution displays without thick, planarizing buffer layers [1].

Evidence DimensionRoot Mean Square (RMS) Surface Roughness
Target Compound DataITO: < 2 nm
Comparator Or BaselineFTO: 10 - 20 nm
Quantified DifferenceITO is up to 10x smoother than standard FTO.
ConditionsAtomic Force Microscopy (AFM) of commercially available coated glass substrates.

Buyers manufacturing thin-film OLEDs or perovskite solar cells must select ITO to prevent electrical shorts and maintain high manufacturing yields.

Environmental Damp-Heat Stability for Outdoor Reliability

Long-term environmental stability is a primary procurement filter for outdoor optoelectronics. When subjected to standard damp-heat conditions (85°C and 85% relative humidity), ITO demonstrates superior chemical stability, with sheet resistance increasing by less than 10% over 1000 hours. In stark contrast, AZO films are highly susceptible to moisture-induced degradation; water vapor reacts with the aluminum dopants at grain boundaries to form insulating hydroxides, causing the sheet resistance of AZO to spike by over 300% under identical conditions [1].

Evidence DimensionSheet Resistance Increase (ΔR/R0)
Target Compound DataITO: < 10% increase
Comparator Or BaselineAZO: > 300% increase
Quantified DifferenceITO exhibits >30x better resistance stability under high heat and humidity compared to AZO.
ConditionsStandard damp-heat reliability testing (85°C / 85% RH) for 1000 hours.

ITO is the required choice for applications demanding long-term warranty periods in variable climates, such as automotive displays and premium photovoltaics.

Optoelectronic Figure of Merit (Transmittance vs. Sheet Resistance)

The fundamental trade-off in TCO selection is balancing low sheet resistance with high optical transmittance. ITO consistently achieves a superior Figure of Merit (FoM) compared to alternatives. High-quality ITO films routinely deliver sheet resistances of <15 Ω/sq while maintaining >85% transmittance at 550 nm. To achieve a comparable sheet resistance, FTO and conductive polymers (like PEDOT:PSS) require significantly thicker films, which inherently depresses their optical transmittance to ~80% or lower, directly reducing the light extraction or harvesting efficiency of the final device [1].

Evidence DimensionTransmittance at Equivalent Sheet Resistance (<15 Ω/sq)
Target Compound DataITO: >85% Transmittance (at 550 nm)
Comparator Or BaselineFTO / PEDOT:PSS: ~80% Transmittance (at 550 nm)
Quantified DifferenceITO provides ~5% absolute higher optical transparency for the same electrical conductivity.
ConditionsSpectrophotometry and four-point probe measurements on optimized commercial films.

Procuring ITO maximizes the optical efficiency of displays and solar cells without sacrificing the electrical conductivity required for large-area devices.

Anodes for High-Efficiency OLED Displays and Lighting

ITO is the mandatory procurement choice for OLED anodes. As established by its high, tunable work function (up to 5.2 eV) and ultra-low surface roughness (<2 nm RMS), ITO ensures efficient hole injection while preventing catastrophic electrical shorts across the nanometer-scale organic layers. Substitutes like FTO fail here due to high roughness and poor energy level alignment [1].

Transparent Electrodes for Premium Thin-Film Photovoltaics

For thin-film and perovskite solar cells requiring maximum light harvesting, ITO offers an unmatched Figure of Merit (>85% transmittance at <15 Ω/sq). Furthermore, its exceptional damp-heat stability ensures that the solar modules will survive standard 1000-hour 85°C/85% RH certification testing without the severe resistance degradation observed in AZO-based architectures [2].

High-Resolution Capacitive Touch Sensors

The manufacturing of modern touch panels requires fine-line etching and high optical clarity. ITO's mature processability allows for precise wet-etching into microscopic electrode patterns without losing its high conductivity. Conductive polymers and silver nanowires struggle to match ITO's combination of high-resolution patternability, environmental stability, and low haze [1].

Physical Description

Gray-yellow powder; [HSDB]

Color/Form

Gray-yellow powder
Yellow, yellow-green ..., gray, or blue solid/powde

Hydrogen Bond Acceptor Count

1

Exact Mass

250.800996 Da

Monoisotopic Mass

250.800996 Da

Boiling Point

Sublimes at 982 °C

Heavy Atom Count

3

Density

1.2 g/cu cm at 25 °C
Density: 6.65-7.34 g/cu cm; 7.14 g/cu cm

Odor

Odorless

Decomposition

Hazardous decomposition products formed under fire conditions. - Tin/tin oxides, Indium/indium oxides

Melting Point

1910 °C

Absorption Distribution and Excretion

Two-phase elimination of ITO from female Wistar rat lungs was observed after a single pharyngeal aspiration of ITO particles (2 or 20 mg/rat). By 15 days post-exposure, ~60% of the 2 mg and ~40% of the 20 mg dose were eliminated. Little more was cleared at the subsequent observation points up to 60 days. No blood, tissue, or urine concentrations were reported
High concentrations of indium in sera of workers exposed by inhalation to ITO indicated indium dissolution from ITO particles; indium appeared to be distributed to several organs (e.g., liver and spleen) via blood, which authors noted may lead to chronic adverse health effects. Two former ITO workers in Japan had serum indium concentrations of 51 and 290 ug/L three to four years after leaving the factory compared to a mean concentration of 0.1 ug/L reported for 377 unexposed workers

Associated Chemicals

Indium tin oxide; 71243-84-0

Methods of Manufacturing

Co-precipitation from a solution containing both indium and tin ionic compounds also can be used. An aqueous solution of inorganic salts is basified, the precipitate washed to remove ionic compounds, and the intermediate indium tin hydroxide dried then subsequently heated to convert it to ITO
Commonly, indium oxide and tin oxide powders are blended together then compacted by hot or cold isostatic pressing or by sintering to make ITO sputtering targets (compressed blocks of ITO powder).
Nanoscale monophasic ITO powders have been produced directly from organic salts in organic solvents
ITO nanoparticles also are produced by sol-gel process in which controlled hydrolysis of metal alkoxides in aqueous solution leads to metal oxide nanoparticles, which must be washed, dried, and calcined

General Manufacturing Information

Indium is most commonly recovered from indium tin oxide scrap in Japan, and the Republic of Korea.
Antimony tin oxide coatings have been developed as an alternative to indium tin oxide coatings in LCDs /liquid crystal displays/ ... Carbon nanotube coatings have been developed as an alternative to indium tin oxide coatings in flexible displays, solar cells, and touch screens. Poly(3,4-ethylene dioxythiophene) (PEDOT) has also been developed as a substitute for indium tin oxide in flexible displays and organic light-emitting diodes. Graphene quantum dots have been developed to replace indium tin oxide electrodes in solar cells ... Zinc oxide nanopowder /has been developed/ to replace indium tin oxide in LCDs.
Production of indium tin oxide was the leading end use of indium accounting for 75% of global indium consumption.
The most common valence of indium is three. Monovalent and bivalent compounds of indium with oxygen, sulfur, and halogens are also known. The trivalent indium compounds are the most stable. The lower valence compounds tend to disproportionate to give the corresponding trivalent compounds and indium metal. /Indium and Indium compounds/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 04-14-2024

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